1-methyl-4-phenyl-3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
描述
The compound 1-methyl-4-phenyl-3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5-one core substituted with a methyl group at position 1 and a phenyl group at position 2. The piperidin-4-yl moiety at position 3 is functionalized with a 1-(thiophen-2-yl)cyclopentanecarbonyl group. The thiophene and cyclopentane groups may enhance π-π stacking and hydrophobic interactions, while the triazolone core could contribute to hydrogen bonding .
属性
IUPAC Name |
2-methyl-4-phenyl-5-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-26-23(30)28(19-8-3-2-4-9-19)21(25-26)18-11-15-27(16-12-18)22(29)24(13-5-6-14-24)20-10-7-17-31-20/h2-4,7-10,17-18H,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJJWGGTNFJLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Group Variations
Pharmacological Implications
- Thiophene vs. Halogenated Substituents : The thiophene group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 4-bromo or 4-fluoro), which could increase lipophilicity and plasma protein binding .
- Triazolone Core : Compared to pyrazolopyrimidine cores (e.g., ), the triazolone may provide distinct hydrogen-bonding interactions, influencing kinase or protease inhibition profiles.
Research Findings and Trends
- SAR Studies : Evidence from highlights that electron-withdrawing groups (e.g., Br, CF₃) on phenyl rings enhance binding affinity in some kinase assays, while thiophene derivatives improve solubility due to reduced hydrophobicity.
- Crystallographic Data : While the target compound’s crystal structure is unreported, analogs in (e.g., benzothiazole-containing triazolones) show planar aromatic systems facilitating π-stacking, a feature likely shared by the thiophene-containing target.
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- N-Alkylation to introduce substituents on the piperidine ring.
- Acylation of the cyclopentane-thiophene moiety.
- Cyclocondensation to form the triazolone core .
Optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates. Reaction progress should be monitored via TLC or HPLC to isolate high-purity intermediates .
Q. Which spectroscopic techniques are essential for structural validation, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR (1H/13C) : Assigns proton environments (e.g., distinguishing piperidine methylene protons at δ 2.5–3.5 ppm) and confirms acylation via carbonyl signals (~170 ppm in 13C NMR).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C25H27N5O2S: 486.19).
Discrepancies in splitting patterns or unexpected peaks may indicate residual solvents or stereoisomers. Recrystallization or column chromatography can resolve these .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. The thiophene and triazolone moieties may hydrolyze under strong acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C suggests solid-state stability) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the thiophene-cyclopentanecarbonyl group on biological activity?
- Methodological Answer :
- Synthesize analogs with modified thiophene substituents (e.g., replacing cyclopentane with cyclohexane or omitting the thiophene ring).
- Test in vitro against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays. Compare IC50 values to correlate structural changes with potency .
Q. What experimental strategies address contradictions in reported biological activities across similar triazolone derivatives?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., reference inhibitors).
- Meta-Analysis : Compare data from peer-reviewed studies, noting differences in assay conditions (e.g., ATP concentration in kinase assays).
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent activities (e.g., steric clashes due to the cyclopentanecarbonyl group) .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated for this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester groups on the piperidine or triazolone to enhance solubility.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong half-life.
- Metabolic Stability Testing : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Q. What computational methods predict the compound’s target selectivity and off-target risks?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., serotonin receptors, COX-2).
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on the triazolone) to prioritize targets.
- Machine Learning : Train models on ChEMBL data to predict off-target binding (e.g., hERG channel inhibition) .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve conflicting crystallographic data on similar piperidine-triazolone derivatives?
- Methodological Answer :
- Re-refinement : Reanalyze raw diffraction data (e.g., CIF files) using updated software (e.g., SHELXL) to correct for overlooked disorder or twinning.
- Comparative Analysis : Overlay structures (e.g., Mercury CSD) to identify conformational differences (e.g., piperidine chair vs. boat).
- Validation Tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles .
Q. What statistical approaches validate reproducibility in dose-response assays for this compound?
- Methodological Answer :
- Replicate Experiments : Perform triplicate runs with independent syntheses to account for batch variability.
- EC50/IC50 Confidence Intervals : Calculate using nonlinear regression (e.g., GraphPad Prism) and report 95% CI.
- Mann-Whitney U Test : Compare results across labs to assess significance of discrepancies .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 486.19 g/mol (HRMS) | |
| LogP (Predicted) | 3.2 ± 0.3 (Schrödinger QikProp) | |
| Thermal Decomposition | 215°C (TGA) | |
| Key NMR Signals | Piperidine CH2: δ 2.5–3.5 (1H NMR) |
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